Embutramide

Vue d'ensemble

Description

L’embutramide est un analgésique et un sédatif puissant, structurellement apparenté au gamma-hydroxybutyrate (GHB). Il a été développé par Hoechst A.G. en 1958 et a été initialement étudié comme agent anesthésique général. En raison de son faible index thérapeutique et des risques associés, il n’a pas été adopté pour un usage médical comme anesthésique. L’this compound est principalement utilisé pour l’euthanasie en médecine vétérinaire, en particulier pour les petits animaux .

Méthodes De Préparation

La synthèse de l’embutramide implique l’alkylation du (3-méthoxyphényl)acétonitrile avec du bromoéthane pour produire du 2-éthyl-2-(3-méthoxyphényl)butanenitrile. Cet intermédiaire est ensuite soumis à d’autres réactions chimiques pour produire de l’this compound . Les méthodes de production industrielles suivent généralement des voies de synthèse similaires, garantissant la pureté et la cohérence du produit final.

Analyse Des Réactions Chimiques

L’embutramide subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans l’this compound, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : L’this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre, conduisant à la formation de nouveaux composés.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l’hydrure de lithium et d’aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour étudier ses propriétés chimiques et ses réactions.

Biologie : Les effets de l’this compound sur les systèmes biologiques sont étudiés pour comprendre son mécanisme d’action et ses utilisations thérapeutiques potentielles.

Médecine : Bien qu’il ne soit pas utilisé comme anesthésique, les propriétés sédatives et analgésiques de l’this compound présentent un intérêt pour la recherche médicale.

Applications De Recherche Scientifique

Veterinary Euthanasia

Overview:

Embutramide is primarily utilized for euthanizing animals, particularly pets such as dogs and cats. It is often combined with other agents like mebezonium iodide and tetracaine in formulations like Tanax or T61.

Euthanasia Formulations:

- Tanax/T61 : A well-known veterinary euthanasia solution that contains this compound, mebezonium iodide, and tetracaine. It is administered to ensure a quick and humane death for animals .

- Tributame : Another formulation that includes this compound along with chloroquine and lidocaine. This combination is designed to minimize pain during the euthanasia process .

Mechanism of Action:

this compound induces sedation and respiratory depression, leading to death when administered at sufficient doses. The narrow therapeutic window of this compound necessitates careful dosing to avoid fatal outcomes in non-target species .

Forensic Toxicology

Case Studies:

this compound has been implicated in several forensic cases involving suicides and accidental poisonings. Its detection in biological samples is crucial for toxicological analysis.

- Distribution Studies : Research has shown that this compound can be detected in various biological matrices such as blood, liver, and vitreous humor. For instance, one study reported this compound levels ranging from 2.74 mg/L in vitreous humor to 5.06 mg/L in femoral blood during suicide cases .

- Toxicological Methods : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used methods for identifying this compound in biological samples, which aids in forensic investigations .

Notable Cases:

Several documented cases highlight the role of this compound in suicides:

- A case involving a veterinarian who ingested Tanax® resulted in rapid unconsciousness and cardiac arrest, illustrating the drug's potency and the need for immediate medical intervention .

- Another case of murder-suicide involved a veterinarian using Tanax® to euthanize his dog before taking his own life, emphasizing the emotional implications surrounding its use .

Implications for Human Use

While this compound is primarily used for veterinary purposes, its potential for misuse has raised concerns:

- Suicide Attempts : this compound has been associated with suicide attempts due to its sedative properties. Reports indicate it has been used intentionally by individuals seeking to end their lives .

- Regulatory Status : In the United States, this compound was classified as a Schedule III drug due to its potential for abuse and the risks associated with its use .

Comparative Analysis of Euthanasia Agents

| Agent | Active Ingredients | Application | Notes |

|---|---|---|---|

| This compound | This compound, Mebezonium Iodide, Tetracaine | Euthanasia of small animals | Quick action; risk of pain if not properly dosed |

| Pentobarbital | Pentobarbital Sodium | Euthanasia | Considered more humane but higher abuse potential |

| KCl (Potassium Chloride) | Potassium Chloride | Euthanasia (not commonly used alone) | Causes cardiac arrest; requires prior sedation |

Mécanisme D'action

L’embutramide exerce ses effets en interagissant avec des cibles moléculaires spécifiques dans le système nerveux central. Il agit comme un sédatif et un analgésique puissant en se liant aux récepteurs de l’acide gamma-aminobutyrique (GABA), renforçant les effets inhibiteurs du GABA. Cela conduit à une sédation, une analgésie et une dépression respiratoire. Le faible index thérapeutique de l’this compound signifie que de faibles augmentations de la dose peuvent entraîner une dépression respiratoire grave et une arythmie ventriculaire .

Comparaison Avec Des Composés Similaires

L’embutramide est structurellement similaire au gamma-hydroxybutyrate (GHB), un neurotransmetteur naturel ayant des applications médicales telles que le traitement de la narcolepsie et des symptômes de sevrage alcoolique. L’this compound a un index thérapeutique plus faible et est principalement utilisé pour l’euthanasie plutôt qu’à des fins thérapeutiques .

Les composés similaires comprennent :

Gamma-hydroxybutyrate (GHB) : Utilisé médicalement pour la narcolepsie et le sevrage alcoolique.

Pentobarbital : Un autre composé utilisé pour l’euthanasie, mais avec un mécanisme d’action différent.

Benzodiazépines : Médicaments sédatifs-hypnotiques ayant des effets sédatifs et anxiolytiques similaires, mais des structures chimiques et des mécanismes d’action différents.

L’unicité de l’this compound réside dans son utilisation spécifique pour l’euthanasie en médecine vétérinaire et sa similarité structurelle au GHB, qui influence ses propriétés pharmacologiques et son statut réglementaire.

Activité Biologique

Embutramide is a synthetic compound primarily used in veterinary medicine as part of the euthanasia solution Tanax (T-61), which also contains mebezonium iodide and tetracaine hydrochloride. This article explores the biological activity of this compound, including its pharmacological effects, distribution in biological matrices, case studies, and potential for abuse.

Overview of this compound

This compound is an anesthetic agent that functions by inducing sedation and analgesia, leading to a painless death in animals. Its mechanism of action involves central nervous system depression, which is critical for its use in euthanasia protocols. The compound has gained attention not only for its veterinary applications but also due to its implications in human suicides and potential misuse as a recreational drug.

Pharmacological Properties

Mechanism of Action:

this compound acts primarily as a central nervous system depressant. It enhances the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedation and muscle relaxation. This mechanism is similar to other anesthetics but with specific applications in euthanasia.

Pharmacokinetics:

Research indicates that this compound is rapidly absorbed and distributed throughout the body. A study analyzing its distribution in a case of suicide found varying concentrations in different biological matrices:

- Femoral Blood: 5.06 mg/L

- Vitreous Humor: 2.74 mg/L

- Liver: 1.21 - 3.80 mg/kg

- Kidney: 20.40 mg/kg

These findings highlight the compound's significant presence in vital organs, which is crucial for understanding its toxicological effects .

Case Studies and Toxicological Findings

Several case studies have documented the lethal concentrations of this compound in humans, often associated with its use in Tanax. A notable case involved a veterinarian who committed suicide using Tanax, revealing insights into the concentrations present at death:

- Table 1: Concentrations of this compound in Biological Fluids

| Biological Matrix | Concentration Range (mg/L or mg/kg) |

|---|---|

| Femoral Blood | 4.10 - 43.00 mg/L |

| Urine | 9.30 mg/L |

| Liver | 1.21 - 3.80 mg/kg |

| Kidney | 20.40 mg/kg |

This data underscores the variability in lethal concentrations and raises concerns about this compound's potential as a drug of abuse .

Potential for Abuse

Recent studies have suggested that this compound may be misused as a recreational drug due to its sedative properties. Reports indicate instances where individuals have sought out Tanax for non-veterinary purposes, leading to discussions about regulatory measures and public health implications .

Analytical Methods for Detection

The detection and quantification of this compound in biological samples are crucial for forensic investigations. Advanced chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to analyze this compound levels effectively. These methods offer high sensitivity and specificity, making them suitable for toxicological assessments .

Propriétés

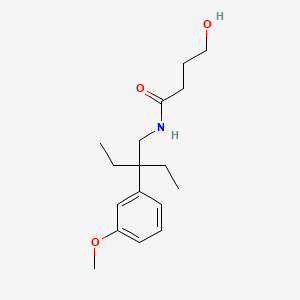

IUPAC Name |

N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-4-17(5-2,13-18-16(20)10-7-11-19)14-8-6-9-15(12-14)21-3/h6,8-9,12,19H,4-5,7,10-11,13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBMDLOSPKIWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CNC(=O)CCCO)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057654 | |

| Record name | Embutramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-14-6 | |

| Record name | Embutramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Embutramide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Embutramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Embutramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Embutramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMBUTRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4TQG94T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.